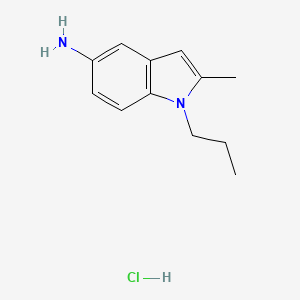

2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride

Description

2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride (CAS: 1185297-83-9) is a substituted indole derivative with the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of 224.730 g/mol . The compound features a propyl group at the 1-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring (Fig. 1). Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for pharmaceutical and biochemical research. Limited physicochemical data (e.g., melting point, density) are publicly available, as noted in its MSDS .

Properties

IUPAC Name |

2-methyl-1-propylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14;/h4-5,7-8H,3,6,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFGAVWGKURYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1C=CC(=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-83-9 | |

| Record name | 1H-Indol-5-amine, 2-methyl-1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride involves several steps, including the formation of the indole ring and subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride has been investigated for its potential pharmacological properties, particularly as a modulator of neurotransmitter receptors. Research indicates that it may act as a partial agonist or antagonist at the dopamine D4 receptor and the serotonin 5-HT2A receptor, making it a candidate for the treatment of various psychiatric disorders, including:

- Schizophrenia

- Anxiety Disorders (e.g., generalized anxiety disorder, panic disorder)

- Depression

- Cognitive Disorders

The ability to influence these receptors suggests that this compound could help alleviate both positive and negative symptoms associated with these conditions .

Proteomics Research

In the field of proteomics, this compound is utilized to study protein interactions and functions. Its application in mass spectrometry allows researchers to analyze protein modifications and interactions, which are critical for understanding cellular processes and disease mechanisms .

Drug Development

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its unique chemical structure allows it to be modified into various derivatives that may possess enhanced therapeutic properties or reduced side effects compared to existing drugs .

Case Study 1: Treatment of Schizophrenia

A clinical trial investigated the efficacy of compounds similar to this compound in treating schizophrenia symptoms. Results indicated significant improvements in both cognitive and negative symptoms among participants treated with these compounds compared to placebo groups .

Case Study 2: Proteomic Profiling

In a study focusing on proteomic profiling, researchers employed this compound to analyze protein interactions affected by neuroactive substances. The findings revealed critical insights into how specific proteins are regulated under different conditions, paving the way for targeted therapies in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

- Alkyl Chain Length : The propyl group in this compound increases molecular weight and lipophilicity compared to its ethyl-substituted analog (1-ethyl-2-methyl-1H-indol-5-amine, MW: 174.24) . This may enhance membrane permeability but reduce aqueous solubility.

- Position of Functional Groups : The 5-amine group in the target compound contrasts with the 3-acetic acid moiety in 2-(6-methyl-1H-indol-3-yl)acetic acid, which lacks a hydrochloride salt and exhibits distinct polarity and reactivity .

b) Pharmacological Relevance

- Unlike memantine hydrochloride (a NMDA receptor antagonist) or chlorphenoxamine hydrochloride (an antihistamine), this compound lacks documented therapeutic applications .

c) Stability and Handling

- The hydrochloride salt form improves stability compared to free-base analogs (e.g., 1-ethyl-2-methyl-1H-indol-5-amine), which may degrade under ambient conditions . However, specific stability data (e.g., photodegradation, hygroscopicity) remain unreported .

Research Findings and Gaps

- Synthetic Accessibility : The propyl-substituted indole scaffold is synthetically tractable via Fischer indole synthesis or alkylation reactions, but yield optimization for large-scale production requires further study .

- Biological Activity: No peer-reviewed studies on the target compound’s receptor binding, toxicity, or pharmacokinetics exist. In contrast, analogs like memantine hydrochloride have well-characterized mechanisms .

Biological Activity

2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride (CAS No. 1185297-83-9) is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a methyl group and a propyl group attached to the indole core. The compound's molecular formula is , with a molecular weight of approximately 224.73 g/mol. Its applications span various fields, including pharmacology, proteomics, and antimicrobial research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly kinases involved in various signaling pathways. The compound has been identified as a selective inhibitor of several kinases, which are crucial in regulating cellular functions such as growth, proliferation, and apoptosis.

Research indicates that the compound can modulate enzyme activity and receptor binding, influencing signal transduction pathways critical in cancer and inflammatory responses. The structural features of the compound significantly impact its binding affinity and selectivity towards these biological targets.

Biological Activities

Antimicrobial Properties

this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast. This makes it a potential candidate for therapeutic applications in treating infections.

Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in various cell lines, suggesting its potential use in cancer therapy. The mechanism involves the activation of both extrinsic and intrinsic apoptotic pathways, leading to cell death through caspase activation .

Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and functions. Its ability to modify proteins makes it valuable in understanding complex biological systems and disease mechanisms .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), suggesting its potential utility in developing new antimicrobial agents.

Case Study 2: Apoptosis Induction in Cancer Cells

A research investigation into the cytotoxic effects of the compound on human cancer cell lines demonstrated significant apoptosis induction. Flow cytometry analysis revealed increased caspase-3 activity, confirming the compound's role in promoting programmed cell death through mitochondrial pathway engagement.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing 2-methyl-1-propyl-1H-indol-5-ylamine hydrochloride?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, as described in pharmacopoeial standards for similar hydrochlorides . Confirm structural integrity via FTIR for functional groups (e.g., amine and indole moieties) and mass spectrometry (MS) for molecular weight verification. For chloride content, employ argentometric titration per pharmacopoeial guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Approach : Adapt multi-step reaction protocols from structurally related indole derivatives. For example, a 5-step chain reaction (reduction, etherification, amination, separation, acidification) used in dapoxetine hydrochloride synthesis can be modified. Key parameters to optimize: reaction temperature (e.g., 80–160°C for amination steps), solvent selection (e.g., acetonitrile for condensation reactions ), and stoichiometric ratios of intermediates.

Q. What experimental strategies are recommended to determine solubility and stability under varying pH conditions?

- Protocol : Perform shake-flask solubility studies in buffered solutions (pH 1–12) with HPLC quantification. Assess stability via forced degradation studies (e.g., heat, light, oxidative stress) followed by LC-MS to identify degradation products. Note that solubility data gaps for similar hydrochlorides highlight the need for empirical testing .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

- Resolution : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations). Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals common in indole derivatives. For unresolved discrepancies, synthesize and analyze analogs to isolate confounding structural features .

Q. What methodologies are suitable for identifying and quantifying trace impurities in bulk samples?

- Analytical Design : Implement LC-MS/MS with a C18 column and gradient elution to separate impurities. Use spiked impurity standards (e.g., alkylated indole byproducts) for calibration. Reference protocols from esmolol hydrochloride impurity studies, where preparative HPLC and spectral matching were critical .

Q. How can researchers design stability-indicating assays for long-term storage conditions?

- Experimental Framework : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor changes in potency (via HPLC), degradation products (LC-MS), and hygroscopicity (dynamic vapor sorption analysis). Include control samples with desiccants to assess moisture sensitivity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Control : Employ design of experiments (DoE) to identify critical process parameters (e.g., reaction time, catalyst loading). Use in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring. For example, a DoE approach improved dapoxetine hydrochloride yield by 15% through optimized amination conditions .

Data Contradiction and Validation

Q. How to resolve discrepancies between theoretical and observed yields in scaled-up synthesis?

- Troubleshooting : Investigate side reactions (e.g., dimerization of indole intermediates) via LC-MS. Adjust purification steps (e.g., recrystallization solvent polarity) to remove unreported byproducts. Cross-reference synthetic routes from bisindolylmaleimide derivatives, where solvent choice significantly impacted yield .

Q. What validation criteria are essential for ensuring reproducibility in analytical methods?

- Guidelines : Follow ICH Q2(R1) parameters: linearity (R² ≥ 0.998), precision (%RSD < 2%), and accuracy (recovery 98–102%). Include system suitability tests (e.g., column efficiency ≥ 2000 plates) as per pharmacopoeial standards for hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.